ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a unique oxabicyclo[2.1.1]hexane core. This structure is characterized by its high degree of ring strain and sp3-rich nature, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure from suitable precursors. For instance, a common approach involves the cycloaddition of 1,5-dienes under UV light or blue LED irradiation .
Industrial Production Methods
The scalability of these reactions can be challenging due to the need for specialized equipment and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its strained bicyclic structure.
Medicine: Investigated for its potential as a bioisostere in drug design, offering improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique mechanical properties
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same core structure but differ in their functional groups.
Bicyclo[3.1.0]hexanes: Another class of strained bicyclic compounds with different ring sizes and properties
Uniqueness
Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring.
Properties
CAS No. |
2694729-54-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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